3-(propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
Description
Properties
IUPAC Name |
3-propan-2-ylimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)10-12-9(11(14)15)8-5-3-4-6-13(8)10/h3-7H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOGDJFDUVGZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine scaffold from readily available starting materials. For instance, cyclocondensation reactions can be performed using 1,3-diketones or malondialdehyde derivatives in the presence of suitable catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
3-(Propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Notes:
- Lipophilicity : The isopropyl group increases logP compared to the parent compound, favoring lipid bilayer intercalation in fluorescent probes . Bromine and trifluoromethyl groups further elevate molecular weight but reduce hydrophilicity.
- Electronic Effects : Electron-donating isopropyl groups contrast with electron-withdrawing bromo or trifluoromethyl substituents, altering reactivity and binding interactions.
Key Research Findings
Fluorescent Probe Performance
Drug Development Insights
Biological Activity
3-(Propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 206.25 g/mol. Its structure features an imidazo[1,5-a]pyridine core with a propan-2-yl substituent, which enhances its lipophilicity and may influence its biological activity and solubility.
1. Pharmacological Properties
Research indicates that compounds within the imidazo[1,5-a]pyridine class, including this compound, exhibit various pharmacological properties:
- Serotonin Receptor Modulation : It acts as a partial agonist at the 5-HT4 receptor, which is implicated in cognitive functions. This suggests potential therapeutic applications for cognitive enhancement in disorders like Alzheimer’s disease.
- Antiproliferative Activity : Studies have shown that derivatives of imidazo[1,5-a]pyridine can exhibit significant antiproliferative activity against various cancer cell lines. For example, modifications to the compound can lead to lower IC50 values in assays against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines .
The mechanism of action involves interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in cellular processes, impacting pathways related to cell growth and proliferation. The exact molecular targets can vary based on the biological system studied.
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the core structure influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of -OH groups | Generally increases antiproliferative activity |
| Substitution at position 6 with Cl | Alters pharmacological profile due to halogen effects |
| Variations in propan-2-yl positioning | May influence receptor selectivity |
These findings indicate that specific structural features are critical for enhancing the desired biological effects while minimizing adverse effects.
Case Study 1: Antiproliferative Activity
In a study evaluating various pyridine derivatives, the compound exhibited significant antiproliferative effects against several cancer cell lines. For instance, derivatives with hydroxyl substitutions showed IC50 values as low as 0.069 mM against MDA-MB-231 cells, indicating potent activity compared to other tested compounds .
Case Study 2: Cognitive Enhancement
Another study focused on the serotonin receptor modulation properties of imidazo[1,5-a]pyridine derivatives. The findings suggested that these compounds could enhance memory and cognitive functions in animal models by acting on the 5-HT4 receptor pathway, providing a potential avenue for Alzheimer's treatment.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Limitations | References |
|---|---|---|---|---|
| One-pot multicomponent | Piperidine/H₂O | 79–85 | Limited substrate scope | |
| Stepwise alkylation | K₂CO₃/DMF | 65–72 | Toxic solvents | |
| Microwave-assisted | Transition metal-free | 80 | Specialized equipment needed |
How can spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key peaks include:
- Carboxylic acid proton : Broad singlet at δ 12.5–14.5 ppm (¹H NMR) .
- Imidazo[1,5-a]pyridine protons : Aromatic signals at δ 7.2–8.5 ppm (¹H NMR) and carbons at 110–150 ppm (¹³C NMR) .
- IR Spectroscopy : Stretching vibrations for C=O (carboxylic acid) at 1680–1720 cm⁻¹ and C-N (imidazole) at 1250–1350 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 219.2 (C₁₁H₁₃N₂O₂⁺) .
What preliminary assays evaluate its biological activity?
Methodological Answer:
- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence polarization or calorimetry .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Computational docking : Predict binding affinity to targets like EGFR or COX-2 using AutoDock Vina .
Advanced Research Questions
How to resolve contradictions in reported synthetic yields across studies?
Methodological Answer:
- Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions .
- Mechanistic studies : Use in-situ NMR or DFT calculations to probe rate-limiting steps (e.g., cyclization vs. alkylation) .
- Catalyst screening : Compare metal-free (piperidine) vs. transition metal catalysts (Pd/C) to address yield discrepancies .
Q. Table 2: Contradiction Analysis in Synthesis
| Issue | Hypothesis | Experimental Approach | References |
|---|---|---|---|
| Low yield in alkylation | Steric hindrance | Substituent screening | |
| Side-product formation | Competing pathways | Reaction monitoring via LC-MS |
What mechanistic insights explain the compound’s reactivity?
Methodological Answer:
The synthesis involves:
Knoevenagel condensation : Formation of an α,β-unsaturated intermediate .
Michael addition : Attack by a nucleophilic pyridine derivative .
Cyclization : Intramolecular ring closure to form the imidazo[1,5-a]pyridine core .
Aromatization : Elimination of HCN to stabilize the fused ring system .
Mechanistic validation via isotopic labeling (¹³C) or trapping intermediates (e.g., with D₂O) is recommended .
How can computational methods enhance structure-activity relationship (SAR) studies?
Methodological Answer:
- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity using ML algorithms .
- Molecular dynamics : Simulate binding stability in enzyme pockets (e.g., 50 ns trajectories in GROMACS) .
- ADMET prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
